N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine
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Overview
Description
N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine is an organic compound that features a bromobenzyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine typically involves the bromination of a benzyl group followed by the formation of the imidazole ring. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of the benzyl group . The reaction conditions often include a solvent such as methylene chloride and a catalyst like sodium iodide to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the imidazole ring can interact with biological molecules through hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-methyl-5-phenyl-1H-imidazol-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-bromobenzylamine: Contains a bromobenzyl group but lacks the imidazole ring, leading to different chemical properties.
1-methyl-5-phenyl-1H-imidazol-2-amine:
Uniqueness
N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine is unique due to the presence of both the bromobenzyl group and the imidazole ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C17H16BrN3 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-methyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C17H16BrN3/c1-21-16(14-5-3-2-4-6-14)12-20-17(21)19-11-13-7-9-15(18)10-8-13/h2-10,12H,11H2,1H3,(H,19,20) |
InChI Key |
TUVSNKXBKXZVOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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